molecular formula C18H14O7S2 B14411160 4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol CAS No. 86571-18-8

4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol

Katalognummer: B14411160
CAS-Nummer: 86571-18-8
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: NUXBTPZDSWMOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a sulfonyl linkage, which imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The sulfonyl linkage and phenol groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(propane-2,2-diyl)]diphenol
  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(ethane-1,2-diyl)]diphenol

Uniqueness

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

86571-18-8

Molekularformel

C18H14O7S2

Molekulargewicht

406.4 g/mol

IUPAC-Name

2,4-bis[(4-hydroxyphenyl)sulfonyl]phenol

InChI

InChI=1S/C18H14O7S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,19-21H

InChI-Schlüssel

NUXBTPZDSWMOFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.